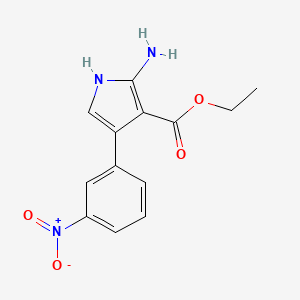

ethyl 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate

Description

Ethyl 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound characterized by a nitro-substituted phenyl group at the 4-position of the pyrrole ring and an ethyl carboxylate ester at the 3-position. The nitro group at the meta position on the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic properties, reactivity, and intermolecular interactions.

The synthesis of this compound typically involves a Michael addition followed by cyclization. For instance, (Z)-2-(3-nitrobenzylidene)-1-benzo[b]thiophen-3(2H)-one reacts with ethyl cyanoacetate in ethanol under basic conditions (e.g., piperidine catalyst), yielding the tricyclic heterocycle via 1,4-addition and intramolecular cyclization . The crystal structure reveals a non-planar arrangement, with the nitro-phenyl group forming a dihedral angle of 86.9° with the fused pyrrole-benzothieno system, contributing to distinct packing behaviors and hydrogen-bonding networks (N–H⋯O and π–π interactions) .

Properties

IUPAC Name |

ethyl 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-2-20-13(17)11-10(7-15-12(11)14)8-4-3-5-9(6-8)16(18)19/h3-7,15H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVIJMLNPZXLCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1C2=CC(=CC=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ethyl acetoacetate with 3-nitrobenzaldehyde in the presence of ammonium acetate to form the corresponding pyrrole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Structural and Substituent Comparisons

Key Observations :

- Steric and Conformational Effects : The 3-nitro group introduces steric hindrance, leading to a larger dihedral angle (86.9° ) compared to planar 4-chlorophenyl derivatives, which may adopt more coplanar arrangements.

- Sulfur vs. Nitro : The thienyl group in the chloro-thienyl analog introduces sulfur-mediated electronic effects (e.g., resonance stabilization), absent in nitro-substituted derivatives.

Physicochemical Properties

Key Observations :

- The 3-nitrophenyl compound’s solubility in polar solvents (e.g., ethanol) is comparable to its analogs, but steric hindrance from the nitro group may reduce crystallinity.

- The higher melting point of the 4-chloro-3-CF₃ derivative (250–252°C) suggests stronger intermolecular forces (e.g., dipole-dipole from CF₃) compared to the nitro analog.

Biological Activity

Ethyl 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that has garnered interest in various fields of biological research due to its potential pharmacological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a pyrrole ring with an amino group, a nitrophenyl group, and an ethyl ester. The synthesis typically involves multi-step reactions starting from ethyl acetoacetate and 3-nitrobenzaldehyde, often using ammonium acetate as a catalyst in ethanol under reflux conditions.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Properties : Investigated for its potential as an antimicrobial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa .

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .

- Antitumor Activity : Preliminary studies suggest it may possess anticancer properties, possibly influencing cell signaling pathways associated with tumor growth .

The mechanism of action for this compound is thought to involve:

- Interaction with Biological Targets : The nitrophenyl group may facilitate electron transfer reactions, while the amino group can form hydrogen bonds with biological macromolecules, influencing their activity .

- Enzymatic Reduction : The nitro group can undergo enzymatic reduction to form an amino derivative, which may enhance its biological activity by increasing lipophilicity and membrane interaction .

Antimicrobial Activity

A study demonstrated that derivatives of pyrrole compounds showed significant antibacterial activity, with minimal inhibitory concentrations (MIC) ranging from 20 μM against S. aureus to 30 μM against P. aeruginosa. The presence of nitro groups was found to enhance this activity significantly .

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| This compound | Pseudomonas aeruginosa | 30 |

Anti-inflammatory Effects

In vitro studies indicated that this compound could inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests a potential role in the treatment of inflammatory diseases .

Antitumor Potential

Research has indicated that pyrrole derivatives can influence pathways related to cancer cell proliferation. This compound may act as a lead compound for developing new anticancer drugs due to its structural properties that enhance interaction with tumor-associated targets .

Comparison with Similar Compounds

This compound can be compared to other similar pyrrole derivatives:

| Compound Name | Structure Characteristics | Notable Activity |

|---|---|---|

| Ethyl 2-amino-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate | Different nitro positioning | Antimicrobial |

| Ethyl 2-amino-4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate | Varies in electronic properties | Anti-inflammatory |

Q & A

Q. What are the common synthetic routes for ethyl 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via Michael addition-cyclocondensation reactions. For example, a 68% yield was achieved by refluxing (Z)-2-(3-nitrobenzylidene)-1-benzo[b]thiophen-3(2H)-one with ethyl cyanoacetate in ethanol using piperidine as a catalyst . Key optimization parameters include:

- Catalyst choice : Piperidine enhances nucleophilic addition and cyclization.

- Solvent selection : Ethanol facilitates solubility and reaction homogeneity.

- Reaction time : Extended reflux (6 hours) ensures completion of intramolecular cyclization. Alternative routes involve multi-step protocols, such as coupling pyrrole precursors with nitrophenyl derivatives under palladium catalysis, though yields may vary (e.g., 57% in analogous syntheses) .

Q. How is the compound characterized spectroscopically, and what analytical techniques are critical for validation?

Characterization relies on:

- <sup>1</sup>H NMR : Aromatic protons appear at δ 7.50–7.57 ppm (nitrophenyl group), while the pyrrole NH2 resonates at δ 12.52 ppm .

- IR spectroscopy : Bands at ~3442 cm<sup>-1</sup> (NH2 stretch) and 1728 cm<sup>-1</sup> (ester C=O) confirm functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 402.2 [M+1]<sup>+</sup>) validate the molecular formula . Discrepancies in spectral data between batches may arise from residual solvents or tautomeric forms, necessitating repeated recrystallization .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?

Crystal structures often exhibit disorder (e.g., in nitro group orientation) and anisotropic displacement ellipsoids , requiring advanced refinement tools:

- Software : SHELXL (via WinGX suite) resolves disorder by partitioning occupancy ratios .

- Hydrogen bonding : N–H···O interactions (e.g., 2.89 Å in the title compound) stabilize the lattice but complicate density maps. H atoms are modeled as riding with Uiso = 1.2–1.5×Ueq of parent atoms .

- Twinning : High-resolution data (e.g., R factor = 0.044) mitigate twinning artifacts .

Q. How do intermolecular interactions influence the compound’s solid-state properties and reactivity?

Hirshfeld surface analysis reveals dominant π–π stacking (nitrophenyl and pyrrole rings) and N–H···O hydrogen bonds (contributing 15–20% to crystal packing) . These interactions:

Q. What computational methods are used to predict electronic properties or reaction mechanisms?

Density Functional Theory (DFT) studies analyze:

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with electrophilic reactivity at the pyrrole C3 position .

- Mechanistic pathways : Transition states for Michael addition (ΔG‡ ≈ 25 kcal/mol) validate experimental conditions . Software like Gaussian or ORCA integrates crystallographic data (e.g., C–C bond lengths = 1.35–1.42 Å) for accuracy .

Methodological Considerations

Q. How can researchers resolve contradictions in biological activity data across studies?

- Dose-response validation : Test multiple concentrations (e.g., 1–100 μM) to account for non-linear effects.

- Impurity profiling : LC-MS (≥95% purity) and HPLC (e.g., 98.6% purity in analogs) ensure activity correlates with the target compound .

- Control experiments : Compare with structurally similar derivatives (e.g., 4-chlorophenyl vs. 3-nitrophenyl substituents) to isolate substituent effects .

Q. What strategies optimize regioselectivity in functionalizing the pyrrole ring?

- Directed ortho-metalation : Use bulky directing groups (e.g., Boc-protected NH2) to favor substitution at C4 .

- Microwave-assisted synthesis : Reduces side reactions (e.g., decarboxylation) by shortening reaction times .

- Solvent effects : Polar aprotic solvents (DMF) enhance electrophilic aromatic substitution at electron-rich positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.